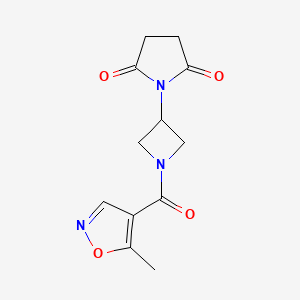

1-(1-(5-Methylisoxazole-4-carbonyl)azetidin-3-yl)pyrrolidine-2,5-dione

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

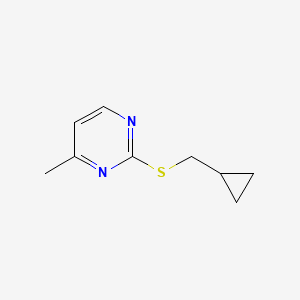

The compound is a complex organic molecule that includes a pyrrolidine ring . Pyrrolidine is a five-membered ring with one nitrogen atom, and it’s a common structure in many biologically active compounds .

Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrrolidine derivatives can be synthesized from different cyclic or acyclic precursors . Isoxazoles can also be synthesized via different pathways .Molecular Structure Analysis

The compound likely contains a spirocyclic structure, characterized by two rings sharing the same atom . It also includes an azetidin-2-one ring, which is a four-membered cyclic amine .科学研究应用

Antibacterial and Antifungal Applications

This compound has shown potential in the field of antimicrobial research. Studies suggest that molecules synthesized with similar structures have exhibited comparable antibacterial efficacy to amoxicillin . Additionally, antifungal screenings against strains like T. harzianum and A. niger have been conducted, comparing the effects to standard drugs like fluconazole . This indicates its potential use in developing new antimicrobial agents.

Anticancer Research

Isoxazole derivatives, which are structurally related to this compound, have been investigated for their cytotoxic effects . These studies are crucial as they contribute to the discovery of new anticancer drugs. The compound’s ability to be involved in the synthesis of such isoxazoles makes it a valuable asset in cancer research.

Drug Discovery and Development

The pyrrolidine ring, a part of this compound’s structure, is a versatile scaffold in drug discovery. It allows for efficient exploration of pharmacophore space due to its sp3 hybridization, contributes to the stereochemistry of molecules, and offers increased three-dimensional coverage due to the non-planarity of the ring . This makes the compound a significant player in the design of novel biologically active compounds.

Organic Synthesis

In organic synthesis, the compound can be used as a building block for constructing spirocyclic compounds, which are characterized by their two rings sharing the same atom . These structures are important due to their inherent rigidity and decreased conformational entropy, which is beneficial when interacting with molecular targets.

Chemical Biology

The compound’s derivatives have been utilized in the synthesis of new heterocyclic amino acid derivatives containing azetidine and oxetane rings . These derivatives are important for understanding the physicochemical and metabolic properties of bioactive compounds.

Medicinal Chemistry

The compound’s framework is significant in medicinal chemistry for the synthesis of functionalized heterocyclic scaffolds. These scaffolds are essential for expanding the available drug-like chemical space and binding to biological targets based on their chemical diversity . The compound’s role in the synthesis of such scaffolds makes it a valuable resource for medicinal chemists.

作用机制

Mode of Action

It can be inferred from related studies that the compound may interact with its targets (such as the ca isoenzymes) and inhibit their activity, leading to changes in the biochemical pathways they regulate .

Biochemical Pathways

The inhibition of CA isoenzymes can affect several biochemical pathways. For instance, CA isoenzymes are involved in the reversible hydration of carbon dioxide, a reaction that is fundamental to many biological processes. Inhibition of these enzymes can disrupt these processes, leading to downstream effects .

Pharmacokinetics

It is known that the introduction of heteroatomic fragments in drug molecules can modify physicochemical parameters and improve the adme/tox results for drug candidates .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific targets it interacts with and the biochemical pathways it affects. For instance, if the compound inhibits CA isoenzymes, it could potentially disrupt pH regulation and ion transport in cells, among other effects .

属性

IUPAC Name |

1-[1-(5-methyl-1,2-oxazole-4-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O4/c1-7-9(4-13-19-7)12(18)14-5-8(6-14)15-10(16)2-3-11(15)17/h4,8H,2-3,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJHFLCLPFNFMCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)C(=O)N2CC(C2)N3C(=O)CCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3-Dimethyl-5-({2-[3-(trifluoromethyl)phenoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione](/img/structure/B2849623.png)

![8-(sec-butyl)-3-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2849624.png)

![1-[(Tert-butoxy)carbonyl]-4,4-dimethylpiperidine-3-carboxylic acid](/img/structure/B2849625.png)

![2,4-dioxo-3-pentyl-N-[3-(1-piperidinyl)propyl]-1H-quinazoline-7-carboxamide](/img/structure/B2849626.png)

![2-[[(E)-3-(2-chloro-5-nitrophenyl)prop-2-enoyl]amino]benzamide](/img/structure/B2849629.png)

![Methyl 4-[[5-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanylmethyl]benzoate](/img/structure/B2849634.png)

![N-(4-fluorobenzyl)-2-[2-(2-pyridinyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B2849640.png)

![N-{[1-(propan-2-yl)piperidin-4-yl]methyl}furan-2-carboxamide](/img/structure/B2849641.png)